molecular formula C10H12ClNO2 B1430599 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride CAS No. 102236-77-1

3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride

Cat. No.: B1430599
CAS No.: 102236-77-1
M. Wt: 213.66 g/mol
InChI Key: BECKKTBUWFMJTP-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, also known as quinoline-3-carboxylic acid, is a chemical compound with the molecular formula C10H7NO2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of 3-Quinolinecarboxylic acid is represented by the SMILES string OC(=O)c1cnc2ccccc2c1 . The average mass of the molecule is 173.168 Da, and the monoisotopic mass is 173.047684 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Quinolinecarboxylic acid include a melting point of 277-280 °C (lit.) . The compound appears white to light beige in color .

Future Directions

The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . This includes the improvement of existing synthetic methods and the exploration of new approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

Mechanism of Action

Target of Action

The primary targets of 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride Quinoline derivatives have been known to exhibit a broad range of biological activities .

Mode of Action

The exact mode of action of This compound It’s known that quinoline derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

The molecular and cellular effects of This compound Quinoline derivatives are known to have a broad range of biological activities .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h5-6H,1-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECKKTBUWFMJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60761145
Record name 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102236-77-1
Record name 5,6,7,8-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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